Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)-
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Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[4.2.0]octane framework with a triene system and an amine group at the 7th position. The ®- configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a tandem catalytic process involving rhodium (I) complexes. The reaction sequence includes head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triene system into a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.2.0]octa-1,3,5-trien-7-one, while reduction can produce a more saturated bicyclic amine.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalytic processes.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triene system can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the amine group, resulting in different chemical properties and reactivity.
Benzocyclobutene: A simpler bicyclic structure without the triene system.
1,2-Dihydrobenzocyclobutene: Similar bicyclic framework but with different functional groups.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- is unique due to its combination of a bicyclic framework, triene system, and amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61899-34-1 |
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Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m1/s1 |
InChI Key |
OVLLQUKHPTXIBH-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C21)N |
Canonical SMILES |
C1C(C2=CC=CC=C21)N |
Origin of Product |
United States |
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